molecular formula C26H34N4O5S B10754689 N-[[(4R,5R)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-8-(4-methylpent-1-ynyl)-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyrazinecarboxamide

N-[[(4R,5R)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-8-(4-methylpent-1-ynyl)-1,1-dioxo-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-N-methyl-2-pyrazinecarboxamide

Cat. No.: B10754689
M. Wt: 514.6 g/mol
InChI Key: ALBVOUUIQWHTKA-REHUZNOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for BRD-K14844214 are not extensively documented in publicly available sources. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity .

Chemical Reactions Analysis

BRD-K14844214 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

BRD-K14844214 has been tested in numerous cell lines, indicating its potential in various scientific research applications:

Mechanism of Action

The mechanism of action of BRD-K14844214 involves its interaction with specific molecular targets, leading to various biological effects. It is known to inhibit certain proteins, which can result in the suppression of tumor growth and other therapeutic effects. The pathways involved include the inhibition of protein-protein interactions and the modulation of gene expression .

Comparison with Similar Compounds

BRD-K14844214 is similar to other compounds that target specific proteins and pathways. Some of these similar compounds include:

  • BRD-K64610608
  • EX-527
  • ML203
  • BRD-K24690302
  • CI-976

These compounds share similar mechanisms of action but may differ in their specific targets, potency, and applications. BRD-K14844214 is unique in its specific interactions and the range of cell lines it has been tested on .

Properties

Molecular Formula

C26H34N4O5S

Molecular Weight

514.6 g/mol

IUPAC Name

N-[[(4R,5R)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-8-(4-methylpent-1-ynyl)-1,1-dioxo-4,5-dihydro-3H-6,1λ6,2-benzoxathiazocin-5-yl]methyl]-N-methylpyrazine-2-carboxamide

InChI

InChI=1S/C26H34N4O5S/c1-18(2)7-6-8-21-9-10-25-23(13-21)35-24(16-29(5)26(32)22-14-27-11-12-28-22)19(3)15-30(20(4)17-31)36(25,33)34/h9-14,18-20,24,31H,7,15-17H2,1-5H3/t19-,20-,24+/m1/s1

InChI Key

ALBVOUUIQWHTKA-REHUZNOOSA-N

Isomeric SMILES

C[C@@H]1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CCC(C)C)O[C@H]1CN(C)C(=O)C3=NC=CN=C3)[C@H](C)CO

Canonical SMILES

CC1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CCC(C)C)OC1CN(C)C(=O)C3=NC=CN=C3)C(C)CO

Origin of Product

United States

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